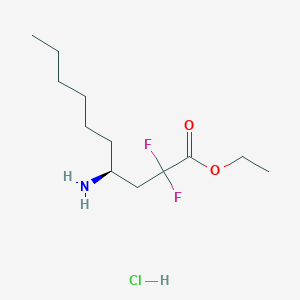

ethyl (4S)-4-amino-2,2-difluorodecanoate;hydrochloride

Description

However, based on the evidence provided, there appears to be a discrepancy in the compound’s nomenclature. The evidence references ethyl 4-amino-2,2-difluorobutanoate hydrochloride (CAS 2243512-15-2), a four-carbon chain derivative, rather than a decanoate (10-carbon chain) variant . This article assumes the intended compound is ethyl (4S)-4-amino-2,2-difluorobutanoate hydrochloride, given its prevalence in the provided sources.

Properties

Molecular Formula |

C12H24ClF2NO2 |

|---|---|

Molecular Weight |

287.77 g/mol |

IUPAC Name |

ethyl (4S)-4-amino-2,2-difluorodecanoate;hydrochloride |

InChI |

InChI=1S/C12H23F2NO2.ClH/c1-3-5-6-7-8-10(15)9-12(13,14)11(16)17-4-2;/h10H,3-9,15H2,1-2H3;1H/t10-;/m0./s1 |

InChI Key |

VPHXJTVKQRTUMU-PPHPATTJSA-N |

Isomeric SMILES |

CCCCCC[C@@H](CC(C(=O)OCC)(F)F)N.Cl |

Canonical SMILES |

CCCCCCC(CC(C(=O)OCC)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4S)-4-amino-2,2-difluorodecanoate;hydrochloride typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid . The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4S)-4-amino-2,2-difluorodecanoate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Concentrated sulfuric acid or sodium hydroxide can be used as catalysts for hydrolysis reactions.

Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Hydrolysis: Carboxylic acid and ethanol.

Reduction: Alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (4S)-4-amino-2,2-difluorodecanoate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (4S)-4-amino-2,2-difluorodecanoate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites . The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares ethyl (4S)-4-amino-2,2-difluorobutanoate hydrochloride with analogous fluorinated amine-containing esters, highlighting structural and functional differences:

Structural and Functional Analysis

Ethyl (4S)-4-amino-2,2-difluorobutanoate Hydrochloride

- Aliphatic Difluoro Substitution: The two fluorine atoms at C2 likely reduce oxidative metabolism, enhancing metabolic stability compared to mono-fluoro analogs .

- Chirality : The (4S)-configuration is critical for enantioselective interactions in drug-receptor binding.

- Applications : Primarily a synthetic intermediate for fluorinated pharmaceuticals, leveraging the hydrochloride salt for improved solubility .

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate Hydrochloride

- Aromatic Fluorine : The para-fluorine on the phenyl ring increases lipophilicity, aiding blood-brain barrier penetration for CNS-targeted drugs .

- Chiral Center : The (S)-configuration may influence binding affinity to serotonin or dopamine receptors, similar to lurasidone hydrochloride ().

Ethyl 2-amino-4-fluoro-4-methylpentanoate Hydrochloride

(S)-5,8-Difluorochroman-4-amine Hydrochloride

- Bicyclic Structure : The chroman scaffold provides rigidity, making it suitable for targeting enzymes with defined active sites (e.g., kinases or proteases) .

Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate Hydrochloride

Research Findings and Pharmacological Implications

Metabolic Stability: Aliphatic difluoro compounds (e.g., ethyl 4-amino-2,2-difluorobutanoate HCl) exhibit slower hepatic clearance than non-fluorinated analogs due to reduced CYP450-mediated oxidation .

Target Selectivity : Aromatic fluorinated amines (e.g., ) show higher selectivity for CNS targets, as seen in lurasidone hydrochloride’s dual 5-HT2A/D2 receptor affinity ().

Solubility : Hydrochloride salts universally improve aqueous solubility, critical for oral bioavailability in drug candidates .

Biological Activity

Ethyl (4S)-4-amino-2,2-difluorodecanoate; hydrochloride is a compound of interest due to its potential biological activities. This article examines its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl (4S)-4-amino-2,2-difluorodecanoate; hydrochloride is characterized by its unique structure, which includes a difluorodecanoate moiety. The compound's empirical formula is , indicating the presence of fluorine atoms that may influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with amino and fluorine groups often inhibit specific enzymes, affecting metabolic pathways.

- Antimicrobial Properties : Similar compounds have shown activity against various bacterial strains, suggesting potential antimicrobial effects.

- Interaction with Biological Targets : The structural features allow for interactions with receptors or enzymes involved in cellular signaling.

Antimicrobial Activity

Research indicates that derivatives of fluorinated compounds exhibit significant antimicrobial properties. Ethyl (4S)-4-amino-2,2-difluorodecanoate; hydrochloride has been evaluated for its effectiveness against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 20–28 μg/mL | |

| Escherichia coli | 24–40 μg/mL | |

| Candida albicans | 32–42 μg/mL |

These values suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Studies

- Study on Antibacterial Activity : A study conducted by Kadi et al. synthesized derivatives similar to ethyl (4S)-4-amino-2,2-difluorodecanoate and tested them against E. coli and S. aureus. The results showed promising antibacterial activity with MIC values comparable to standard antibiotics .

- Evaluation of Antifungal Properties : Another investigation focused on the antifungal effects of related compounds against Candida species. The derivatives exhibited higher activity than traditional antifungal medications like fluconazole, indicating a potential therapeutic application .

Toxicity and Safety Profile

The safety profile of ethyl (4S)-4-amino-2,2-difluorodecanoate; hydrochloride has not been extensively studied. However, similar compounds have shown varying degrees of toxicity. It is crucial to conduct thorough toxicological assessments to ensure safety for potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.